Cas no 1805400-67-2 (Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)

Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate is a versatile brominated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of both bromomethyl and difluoromethyl groups enhances its reactivity, making it a valuable intermediate for selective functionalization. The hydroxyl group at the 3-position offers additional modification potential, while the ethyl ester moiety ensures solubility and stability during synthetic processes. This compound is particularly useful in constructing complex heterocyclic frameworks due to its multifunctional reactivity. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science, where controlled functional group transformations are critical.
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate structure
1805400-67-2 structure
Product name:Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate
CAS No:1805400-67-2
MF:C11H12BrF2NO3
MW:324.118689537048
CID:4889816

Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate
    • Inchi: 1S/C11H12BrF2NO3/c1-2-18-9(16)3-6-7(11(13)14)5-15-8(4-12)10(6)17/h5,11,17H,2-4H2,1H3
    • InChI Key: FAYAHTCMCGTAAT-UHFFFAOYSA-N
    • SMILES: BrCC1C(=C(C(C(F)F)=CN=1)CC(=O)OCC)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 281
  • Topological Polar Surface Area: 59.4
  • XLogP3: 1.9

Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029026937-1g
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate
1805400-67-2 95%
1g
$2,837.10 2022-04-01
Alichem
A029026937-500mg
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate
1805400-67-2 95%
500mg
$1,701.85 2022-04-01
Alichem
A029026937-250mg
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate
1805400-67-2 95%
250mg
$960.40 2022-04-01

Additional information on Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate

Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate (CAS No. 1805400-67-2): A Comprehensive Overview

Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate (CAS No. 1805400-67-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl group, difluoromethyl moiety, and a hydroxypyridine ring, holds potential for various applications, particularly in the development of novel therapeutic agents.

The bromomethyl group in Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate serves as a versatile functional group for further chemical modifications. This group can be readily converted into other functional groups through various synthetic transformations, making it an attractive starting material for the synthesis of more complex molecules. Recent studies have shown that compounds containing bromomethyl groups can be used as intermediates in the synthesis of biologically active molecules, such as inhibitors of specific enzymes or receptors.

The presence of the difluoromethyl moiety in Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate is another key feature that contributes to its potential biological activity. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties. The difluoromethyl group can influence the electronic properties of the molecule, leading to enhanced binding affinity to target proteins or enzymes. This property makes Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate a promising candidate for the development of drugs with improved efficacy and reduced side effects.

The hydroxypyridine ring in Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate is a structurally important component that can participate in hydrogen bonding interactions with biological targets. Pyridine derivatives are widely used in medicinal chemistry due to their ability to form stable complexes with metal ions and their potential to modulate various biological processes. The hydroxy group on the pyridine ring can enhance the solubility and bioavailability of the compound, making it more suitable for pharmaceutical applications.

Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the structure-activity relationships (SAR) of Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate. These studies have revealed that the spatial arrangement of the bromomethyl, difluoromethyl, and hydroxypyridine groups plays a crucial role in determining the compound's biological activity. For instance, molecular dynamics simulations have shown that the difluoromethyl group can stabilize specific conformations of the molecule, which may be essential for binding to target proteins.

In addition to its potential as a therapeutic agent, Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate has been explored as a tool compound in chemical biology research. Tool compounds are small molecules used to probe biological systems and understand the function of specific proteins or pathways. The unique combination of functional groups in Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate makes it an ideal candidate for such studies, as it can be designed to selectively interact with specific targets while minimizing off-target effects.

From a synthetic perspective, Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate can be prepared through a series of well-established organic reactions. The synthesis typically involves the formation of the pyridine ring followed by selective functionalization at specific positions. Recent developments in green chemistry have led to more environmentally friendly synthetic routes that minimize waste and reduce energy consumption. These advancements not only make the synthesis more sustainable but also improve the overall efficiency and scalability of the process.

The potential applications of Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate extend beyond medicinal chemistry. In materials science, fluorinated compounds like this one are being explored for their unique properties, such as low surface energy and high thermal stability. These properties make them suitable for use in coatings, lubricants, and other advanced materials applications.

In conclusion, Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetate (CAS No. 1805400-67-2) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique combination of functional groups makes it an attractive candidate for further research and development, particularly in the areas of drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd